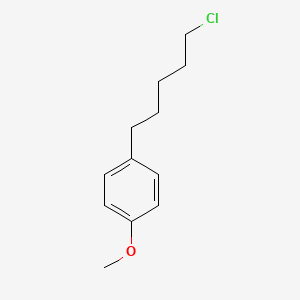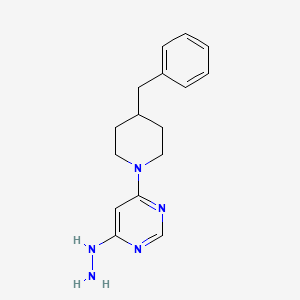
4-(4-Benzylpiperidin-1-yl)-6-hydrazinyl pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a hydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring followed by the introduction of the pyrimidine moiety. The final step involves the addition of the hydrazine group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions efficiently. The process would likely include rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of [6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or activation of the target molecule. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
[6-(4-piperidin-1-yl)pyrimidin-4-yl]hydrazine: Lacks the benzyl group, which may affect its binding affinity and specificity.
[6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]amine: Replaces the hydrazine group with an amine, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the benzyl group in [6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine enhances its lipophilicity, which can improve its ability to cross cell membranes and interact with intracellular targets. This makes it a unique and valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H21N5 |
|---|---|
Peso molecular |
283.37 g/mol |
Nombre IUPAC |
[6-(4-benzylpiperidin-1-yl)pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C16H21N5/c17-20-15-11-16(19-12-18-15)21-8-6-14(7-9-21)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10,17H2,(H,18,19,20) |
Clave InChI |
PECGZKVPPDGVBI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(4-fluorophenyl)methyl]butane-1,4-diamine](/img/structure/B13878999.png)
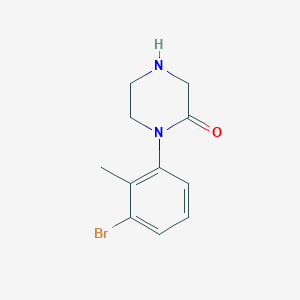
![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)
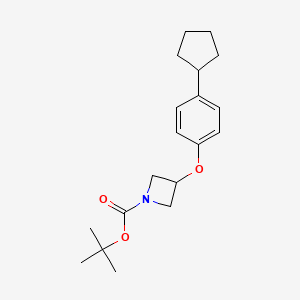


![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)


![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)
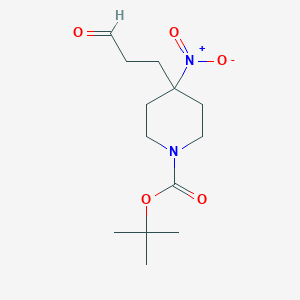
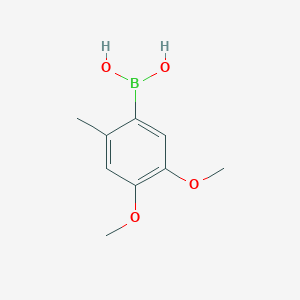
![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
